(Cyanomethyl)triphenylphosphonium bromide (Cyanomethyl)triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 15898-47-2
VCID: VC21067286
InChI: InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C20H17BrNP
Molecular Weight: 382.2 g/mol

(Cyanomethyl)triphenylphosphonium bromide

CAS No.: 15898-47-2

Cat. No.: VC21067286

Molecular Formula: C20H17BrNP

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

(Cyanomethyl)triphenylphosphonium bromide - 15898-47-2

Specification

CAS No. 15898-47-2
Molecular Formula C20H17BrNP
Molecular Weight 382.2 g/mol
IUPAC Name cyanomethyl(triphenyl)phosphanium;bromide
Standard InChI InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
Standard InChI Key QBGFELJINDMTMH-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Introduction

(Cyanomethyl)triphenylphosphonium bromide is a phosphonium salt widely used in organic synthesis, particularly as a reagent in the Wittig reaction to form alkenes. Its unique structure and reactivity make it valuable in both academic and industrial chemistry.

Synthesis and Applications

3.1 Synthesis:
(Cyanomethyl)triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with cyanomethyl bromide. The process involves nucleophilic substitution, where the phosphine reacts with the bromide to form the phosphonium salt.

Reaction:

P(C6H5)3+BrCH2CN[P(C6H5)3CH2CN]+Br\text{P(C}_6\text{H}_5)_3 + \text{BrCH}_2\text{CN} \rightarrow \text{[P(C}_6\text{H}_5)_3\text{CH}_2\text{CN]}^+\text{Br}^-

3.2 Applications:

  • Wittig Reactions: It acts as a precursor for ylide formation, enabling the synthesis of alkenes from carbonyl compounds.

  • Building Block in Organic Synthesis: The cyanomethyl group can be further functionalized, making it a versatile intermediate in pharmaceutical and material science research.

  • Protein Degrader Research: It is categorized as part of protein degrader building blocks, indicating its potential role in advanced biochemical applications .

Physical and Spectral Characteristics

4.1 Physical Properties:

  • Appearance: Likely a crystalline solid.

  • Solubility: Soluble in polar solvents such as water or methanol due to ionic nature.

4.2 Spectral Data:

  • NMR Spectroscopy: The compound exhibits characteristic signals for the cyanomethyl group (-CH2_2-CN) and aromatic protons from the triphenylphosphonium moiety.

    • 13^{13}C NMR: Signals for aromatic carbons and the nitrile carbon.

    • 31^{31}P NMR: A single peak corresponding to the phosphorus atom.

  • IR Spectroscopy: Strong absorption bands for:

    • C≡N stretching (~2200 cm1^{-1}).

    • Aromatic C-H stretches (~3000 cm1^{-1}) .

Safety and Handling

Hazard ClassificationDetails
Skin IrritationCauses irritation (H315).
Eye IrritationCauses serious irritation (H319).
Respiratory EffectsMay cause respiratory irritation (H335).

Precautions include wearing protective gloves, goggles, and working in a well-ventilated area .

Research Findings and Trends

Recent studies highlight its growing importance in:

  • Medicinal Chemistry: As a precursor to biologically active molecules.

  • Material Science: Potential use in creating functionalized polymers.

  • Catalysis: Its derivatives are being explored as catalysts in organic transformations.

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